

# UPLC-MS/MS Analytical Conditions for Parsaclisib

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## Compound Focus: Parsaclisib

CAS No.: 1426698-88-5

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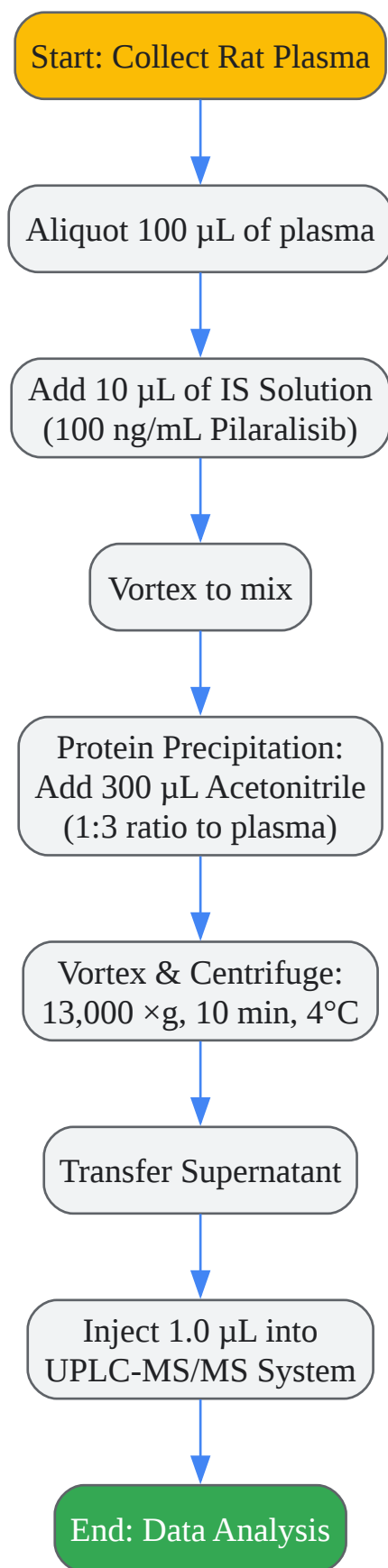
The table below summarizes the core parameters for the UPLC-MS/MS detection of **parsaclisib**, developed and validated as per FDA guidelines [1].

Parameter Category	Specification
Chromatography System	Waters ACQUITY UPLC I-Class [1]
Mass Spectrometer	Waters Xevo TQ-S with ESI source [1]
Analytical Column	Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm) [1]
Column Temperature	40 °C [1]
Mobile Phase	A: 0.1% Formic acid in water; B: Acetonitrile [1]
Gradient Program	0–0.5 min (10% B); 0.5–1.0 min (10% → 90% B); 1.0–1.4 min (90% B); 1.4–1.5 min (90% → 10% B) [1]
Flow Rate	0.3 mL/min [1]
Injection Volume	1.0 μL [1]
Run Time	2.0 min [1]

Parameter Category	Specification
Detection Mode	Multiple Reaction Monitoring (MRM) [1]
Ion Mode	Electrospray Ionization (ESI), positive [1]
Parsaclisib MRM Transition	m/z 432.92 → 150.01 [1]
Collision Energy (Parsaclisib)	20 eV [1]
Internal Standard (IS)	Pilaralisib [1]
IS MRM Transition	m/z 540.93 → 455.87 [1]
Collision Energy (IS)	21 eV [1]
Cone Voltage (for both)	20 V [1]

## Detailed Experimental Protocols

Here is a detailed workflow for the sample preparation and analysis of **parsaclisib**.



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## Sample Preparation Procedure

This protocol uses a simple protein precipitation method [1].

- **Preparation:** Aliquot 100  $\mu\text{L}$  of rat plasma into a polyethylene tube.
- **Internal Standard:** Add 10  $\mu\text{L}$  of the internal standard (IS) working solution (Pilaralisib, 100 ng/mL).
- **Mixing:** Vortex the mixture thoroughly to ensure homogeneity.
- **Precipitation:** Add 300  $\mu\text{L}$  of ice-cold acetonitrile (a 1:3 ratio to plasma) to precipitate proteins.
- **Separation:** Vortex the sample again and then centrifuge at **13,000  $\times g$  for 10 minutes at 4°C**.
- **Injection:** Carefully transfer the clear supernatant to an autosampler vial for analysis. The injection volume is **1.0  $\mu\text{L}$**  [1].

## Method Validation Summary

The developed method was rigorously validated, with key performance characteristics shown in the table below [1].

Validation Parameter	Result
Calibration Curve Range	2 - 2000 ng/mL [1]
Intra-day Precision	< 8.6% [1]
Inter-day Precision	< 8.6% [1]
Accuracy	2.0 - 14.9% [1]
Stability	Reliable during analysis and storage [1]

## Application in Pharmacokinetic & Metabolic Studies

This validated method was successfully applied in real-world studies, generating the following key findings [1]:

- **Pharmacokinetics:** After a single 2.0 mg/kg oral dose in rats, the method effectively tracked **parsaclisib** concentration over time to determine standard PK parameters [1].
- **Metabolic Stability:** In vitro incubation with rat liver microsomes indicated that **parsaclisib** has **slow intrinsic clearance** ( $Cl_{int} = 2.4 \mu\text{L}/\text{min}/\text{mg}$  protein) and a **long half-life** ( $t_{1/2} = 571.3$  min), suggesting low hepatic extraction and potential for once-daily dosing in humans [1].

## Context and Importance of Parsaclisib Analysis

**Parsaclisib** is a potent and highly selective next-generation PI3K $\delta$  inhibitor that has been investigated for treating relapsed or refractory B-cell malignancies [2]. Robust bioanalytical methods are crucial for supporting these clinical development efforts.

While the New Drug Application for **parsaclisib** in lymphomas was withdrawn for business reasons, the drug's safety and efficacy profile supported its continued investigation in other conditions, such as autoimmune hemolytic anemia and myelofibrosis [3] [4]. Reliable detection methods remain essential for this ongoing research.

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## References

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